(3S)-3-(3-Aminopropyl)piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-(3-Aminopropyl)piperazine-2,5-dione is a chemical compound that belongs to the class of piperazine derivatives It is characterized by a piperazine ring with an aminopropyl group attached to the third carbon and a dione group at the second and fifth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(3-Aminopropyl)piperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a diketone. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(3-Aminopropyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione group to hydroxyl groups.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Conversion to hydroxylated piperazine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
(3S)-3-(3-Aminopropyl)piperazine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-3-(3-Aminopropyl)piperazine-2,5-dione involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. The dione group may participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,5-Piperazinedione,3-(3-aminopropyl)-, (S): A closely related compound with similar structural features.
Multifunctional piperidines and piperazines: Compounds with similar piperazine rings but different substituents.
Uniqueness
(3S)-3-(3-Aminopropyl)piperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
74838-81-6 |
---|---|
Molecular Formula |
C7H13N3O2 |
Molecular Weight |
171.20 g/mol |
IUPAC Name |
(3S)-3-(3-aminopropyl)piperazine-2,5-dione |
InChI |
InChI=1S/C7H13N3O2/c8-3-1-2-5-7(12)9-4-6(11)10-5/h5H,1-4,8H2,(H,9,12)(H,10,11)/t5-/m0/s1 |
InChI Key |
IYSOOSHWCGUPCP-YFKPBYRVSA-N |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N1)CCCN |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.